The core structure of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine incorporates a pyrrolo[2,3-b]pyridine ring system. This ring system is present in various bioactive molecules, including some with antitumor and antibacterial properties []. The chlorine atom and the triisopropylsilyl group attached to the ring might further modulate these biological effects. However, specific research on this particular compound's medicinal properties is currently lacking.
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound characterized by a pyrrolopyridine core, which consists of a fused pyrrole and pyridine ring system. Its molecular formula is C16H25ClN2Si, and it has a molecular weight of approximately 306.91 g/mol. The presence of the triisopropylsilyl group provides steric hindrance, enhancing the compound's stability and reactivity in various
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The analysis presented here is limited by the scarcity of scientific information on 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Future research efforts could focus on:
The chemical reactivity of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is influenced by its functional groups. It can participate in several reactions:
Research indicates that compounds similar to 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine exhibit significant biological activity. These compounds are often evaluated for their potential as:
The synthesis of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves several steps:
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in:
Studies on interaction mechanisms reveal that 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine interacts with various biological targets:
Several compounds share structural similarities with 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Here are a few notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Amino-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | Contains an amino group instead of chlorine | Exhibits different kinase inhibition profiles |
5-Methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | Methyl substitution at the 5-position | Alters solubility and biological activity |
4-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | Fluorine substitution at the 4-position | Potentially different electronic properties affecting reactivity |
The unique combination of a triisopropylsilyl group and a chlorinated pyrrolopyridine structure makes 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine particularly valuable in research and development within medicinal chemistry and organic synthesis.
The pyrrolo[2,3-b]pyridine scaffold represents a bicyclic heteroaromatic system that combines the structural features of both pyrrole and pyridine rings in a fused configuration [1]. This core structure, also known as 7-azaindole, consists of a five-membered pyrrole ring fused to a six-membered pyridine ring at the 2,3-positions [2]. The scaffold exhibits significant aromatic character due to the delocalized pi-electron system spanning both rings [3].
The electronic structure of the pyrrolo[2,3-b]pyridine core has been extensively studied through experimental charge density analysis and density functional theory calculations [3] [4]. The covalent nature of nitrogen-carbon and carbon-carbon bonds within the pyrrolopyridine skeleton has been established through the identification of (3, -1) bond critical points associated with relatively large electron densities ranging from 2.07(2) to 2.74(3) electrons per cubic angstrom and highly negative Laplacian values from -11.37(4) to -19.20(10) electrons per cubic angstrom per squared angstrom [3] [4].
The heterocyclic system demonstrates considerable stability, with density functional theory calculations at the BLYP level revealing a large highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 3.59 electron volts, indicating high kinetic stability [3] [4]. This substantial energy gap suggests resistance to electronic excitation and contributes to the compound's chemical stability under normal conditions.
The presence of a chlorine atom at position 4 of the pyrrolo[2,3-b]pyridine scaffold significantly influences the electronic properties and reactivity of the molecule [5] [6]. Chlorine substitution on aromatic heterocycles exhibits dual electronic effects: electron-withdrawing through inductive effects and electron-donating through resonance effects [5]. In the pyridine portion of the scaffold, the chloro substituent primarily acts as an electron-withdrawing group through inductive effects, reducing the electron density at the pyridine nitrogen and adjacent carbon atoms [7] [8].
The electronic influence of chloro substitution has been demonstrated through systematic studies of halogenated pyridines, where chlorination affects the in-plane ring normal modes in terms of vibrational wavenumbers, force constants, infrared intensities, and Raman activities [6]. Natural bond orbital analysis reveals that chloro substitution consequences include alterations in intramolecular charge delocalization and consequent changes in ring bond strength [6].
The positioning of the chlorine atom at the 4-position creates a specific electronic environment that influences the compound's spectroscopic properties [9]. Density functional theory studies of chlorinated compounds have shown that standard computational methods often overestimate the paramagnetic contribution and underestimate shielding constants, particularly for chlorinated carbon nuclei [9]. The chloro substituent at position 4 creates a unique electronic signature that can be detected through carbon-13 nuclear magnetic resonance spectroscopy [9].
The triisopropylsilyl group represents a sterically demanding protecting group that provides significant steric shielding to the nitrogen atom at position 1 of the pyrrolo[2,3-b]pyridine scaffold [10] [11]. This protecting group consists of a silicon atom bonded to three isopropyl groups, creating a bulky, tetrahedral environment around the silicon center [12] [13].
Conformational analysis of triisopropylsilyl groups reveals three distinct types of stable conformations: (g,g,g), (a,g,g), and (a,g,g) [12]. Molecular mechanics calculations using MMX and MM3 methods have identified these conformations as markedly more stable than alternative arrangements [12]. The (a,g,g) conformation, where 'a' represents anti and 'g' represents gauche arrangements of the isopropyl methine hydrogens relative to the central silicon-bonded group, appears to be the most commonly observed in crystallographic studies [12].
The steric effects of silyl groups have been quantitatively assessed using molecular balance techniques, revealing that triisopropylsilyl groups exhibit significant steric interactions [11]. While the groups may appear as "innocent bystanders" in many reactions, they actually participate in substantial noncovalent interactions [11]. London dispersion interactions serve as the main contributor to molecular stability in systems containing triisopropylsilyl groups, whereas Pauli exchange repulsion and resulting internal strain can destabilize certain conformations [11].
The silicon-carbon bond lengths in triisopropylsilyl groups typically range from 1.81 to 1.87 angstroms, with a mean value of 1.845 angstroms based on crystallographic data from unstrained structures [14]. The tetrahedral geometry around silicon atoms in triisopropylsilyl groups is characterized by τ₄ descriptor values ranging from 0.95 to 0.99, indicating near-ideal tetrahedral coordination [13].
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine possesses the molecular formula C₁₆H₂₅ClN₂Si and a molecular weight of 308.92 grams per mole [15] [16]. The compound is registered under CAS number 651744-48-8 and has been assigned the MDL number MFCD09763673 [15] [16]. The molecular structure can be represented by the SMILES string CC(C)Si(C(C)C)n1ccc2c(Cl)ccnc12, which encodes the connectivity of all atoms within the molecule [15].
The InChI key for this compound is HSMLARFJAADZQS-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications [15] [17]. The compound exists as a solid at room temperature and is typically supplied with purity levels ranging from 95% to 98% by commercial suppliers [15] [18].
The spectroscopic properties of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine reflect the combined contributions of the pyrrolo[2,3-b]pyridine core and the triisopropylsilyl protecting group. Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [19] [20].
In proton nuclear magnetic resonance spectroscopy, the triisopropylsilyl group exhibits characteristic patterns arising from the isopropyl methyl groups and methine protons. The pyrrolo[2,3-b]pyridine scaffold displays distinct chemical shifts for the aromatic protons, with the pyrrole proton typically appearing in the region of 6.60 to 7.92 parts per million [21] [22]. The presence of the chloro substituent influences the chemical shifts of nearby protons through electronic effects [9].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment around carbon atoms within the molecule. The chlorinated carbon typically exhibits characteristic chemical shifts that can be accurately predicted using specialized density functional theory methods such as the WC04 functional, which has been specifically optimized for chlorinated organic compounds [9]. The pyrrolo[2,3-b]pyridine carbons show distinct chemical shifts corresponding to their positions within the aromatic system [21].
The compound's infrared spectroscopy profile includes characteristic absorption bands for the aromatic carbon-carbon stretches, carbon-hydrogen stretches of the isopropyl groups, and the unique vibrational modes associated with the silicon-carbon bonds in the triisopropylsilyl group [21] [22]. The presence of the chloro substituent may also contribute to specific vibrational modes detectable in the infrared spectrum [6].
The solubility characteristics of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine are influenced by the hydrophobic nature of the triisopropylsilyl group and the aromatic character of the pyrrolo[2,3-b]pyridine core. Related compounds in the pyrrolo[2,3-b]pyridine family have shown solubility in organic solvents such as dimethyl sulfoxide, ethyl acetate, and methanol [23].
The compound demonstrates good stability under ambient storage conditions, with commercial suppliers recommending storage at room temperature [15] [18]. The large highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 3.59 electron volts calculated for the related 4-chloro-1H-pyrrolo[2,3-b]pyridine system suggests inherent kinetic stability [3] [4].
The triisopropylsilyl protecting group provides additional stability to the compound by sterically shielding the nitrogen atom from reactive species [10]. However, this protecting group can be removed under specific conditions, such as treatment with trifluoroacetic acid or fluoride reagents [24] [25]. The stability of the triisopropylsilyl group has been compared to other silyl protecting groups, with studies showing that it exhibits moderate stability toward acids and bases compared to alternative protecting strategies [26] [10].
The electron distribution within 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is characterized by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring within the fused heterocyclic system [27]. The pyrrolo[2,3-b]pyridine scaffold exhibits distinct electronic properties due to the different electronic characteristics of its constituent rings [27].
The pyridine portion of the molecule demonstrates electron-deficient character, with reduced pi-electron density at positions 2 and 4 compared to position 3 [8]. This electronic distribution pattern influences the molecule's reactivity toward both electrophilic and nucleophilic species [8]. The presence of the chloro substituent at position 4 further modulates the electron density distribution through both inductive and resonance effects [5].
The triisopropylsilyl group attached to the nitrogen atom contributes to the overall electron distribution through hyperconjugation effects involving the silicon-carbon bonds [11]. The electronic influence of the triisopropylsilyl group extends beyond simple steric effects, as the group can participate in electronic interactions that stabilize certain molecular conformations [11].
Density functional theory calculations have revealed that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels for related pyrrolo[2,3-b]pyridine systems are influenced by the nature and position of substituents [27]. The HOMO-LUMO energy values provide insight into the compound's electronic stability and potential reactivity patterns [27].
The conformational behavior of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is dominated by the conformational preferences of the triisopropylsilyl group [12]. Molecular mechanics calculations have identified three primary conformational families for triisopropylsilyl groups: (g,g,g), (a,g,g), and (a,g,g) [12].
The (a,g,g) conformation, characterized by one anti and two gauche arrangements of the isopropyl groups relative to the nitrogen-silicon bond, appears to be the most thermodynamically stable arrangement [12]. This preference has been confirmed through a combination of nuclear magnetic resonance spectroscopy studies and crystallographic analyses [12]. The conformational preference arises from the optimal balance between steric repulsion and attractive London dispersion interactions between the isopropyl groups [11].
Dynamic nuclear magnetic resonance studies of triisopropylsilyl systems have revealed that conformational interconversion occurs on the nuclear magnetic resonance timescale, with free energy barriers of approximately 5.5 kilocalories per mole for the interconversion process [12]. The conformational mobility of the triisopropylsilyl group influences the compound's solution-phase behavior and reactivity patterns [12].
The pyrrolo[2,3-b]pyridine core maintains a planar configuration due to its aromatic character, with the triisopropylsilyl group oriented perpendicular to the aromatic plane to minimize steric interactions [28]. The dihedral angle between the triisopropylsilyl group and the heterocyclic plane is influenced by the steric requirements of the isopropyl substituents [28].
The hydrogen bonding capabilities of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine are significantly reduced compared to the parent 4-chloro-1H-pyrrolo[2,3-b]pyridine due to the protection of the nitrogen atom by the triisopropylsilyl group [3] [4]. In the unprotected system, the pyrrole nitrogen can participate in hydrogen bonding as a donor, while the pyridine nitrogen can act as a hydrogen bond acceptor [3] [4].
Crystallographic studies of related 4-chloro-1H-pyrrolo[2,3-b]pyridine systems have revealed the formation of moderately strong intermolecular N-H⋯N hydrogen bonds, with topological parameters indicating significant hydrogen bonding interactions [3] [4]. The N-H⋯N hydrogen bonds contribute to the crystal packing and influence the solid-state properties of the compound [3] [4].
The presence of the chloro substituent introduces additional hydrogen bonding possibilities through weak C-H⋯Cl interactions [3] [4]. These weak hydrogen bonds are characterized as closed-shell interactions and contribute to the overall intermolecular interaction network in the solid state [3] [4]. The C-H⋯Cl interactions are weaker than traditional hydrogen bonds but can influence molecular packing and crystal stability [3] [4].
The triisopropylsilyl group itself can participate in weak hydrogen bonding interactions through its methyl and methine hydrogen atoms [13]. Intramolecular C-H⋯Br hydrogen bonding has been observed in related triisopropylsilyl systems, suggesting that similar weak interactions may be present in the title compound [13]. These weak hydrogen bonding interactions contribute to the overall conformational preferences and stability of the molecule [13].
Table 1: Molecular and Physical Properties of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₅ClN₂Si | Sigma-Aldrich, PubChem [15] |
Molecular Weight (g/mol) | 308.92 | Sigma-Aldrich, ChemSpider [15] [16] |
CAS Registry Number | 651744-48-8 | Sigma-Aldrich, ChemSpider [15] [16] |
InChI Key | HSMLARFJAADZQS-UHFFFAOYSA-N | Sigma-Aldrich [15] |
SMILES String | CC(C)Si(C(C)C)n1ccc2c(Cl)ccnc12 | Sigma-Aldrich [15] |
Physical State | Solid | Sigma-Aldrich [15] |
Purity (typical) | 95-98% | Sigma-Aldrich, Fluorochem [15] [18] |
Storage Temperature | Ambient/Room Temperature | Sigma-Aldrich [15] |
MDL Number | MFCD09763673 | Sigma-Aldrich [15] |
Table 2: Electronic Properties and Computational Data
Property | Value | Method/Source |
---|---|---|
HOMO-LUMO Gap (4-chloro-1H-pyrrolo[2,3-b]pyridine) | 3.59 eV | DFT (BLYP level) [3] [4] |
Electronic Character | Covalent bonding in N-C and C-C bonds | Charge density analysis [3] [4] |
Bond Critical Points (pyrrolopyridine skeleton) | (3, -1) critical points | Experimental X-ray analysis [3] [4] |
Electron Density Range (e Å⁻³) | 2.07(2) - 2.74(3) | High-resolution X-ray diffraction [3] [4] |
Laplacian Values Range (e Å⁻⁵) | -11.37(4) to -19.20(10) | High-resolution X-ray diffraction [3] [4] |
Kinetic Stability | High (large HOMO-LUMO gap) | DFT calculations [3] [4] |
Aromatic Character | Bicyclic heteroaromatic system | Literature analysis [1] [2] |
Table 3: Conformational and Structural Analysis
Structural Feature | Description | Reference |
---|---|---|
Triisopropylsilyl Conformations | Three types: (g,g,g), (a,g,g), (a,g,g) | MMX/MM3 calculations [12] |
Preferred Conformation | (a,g,g) most stable in solution/solid | NMR and crystallographic studies [12] |
Si-C Bond Length Range | 1.81 - 1.87 Å (typical Si-C) | X-ray crystallographic database [14] |
Steric Interactions | London dispersion interactions stabilize folded states | LED and SAPT calculations [11] |
Bond Angles (typical) | Tetrahedral around Si (τ₄ ≈ 0.95-0.99) | Crystal structure analyses [13] |
Molecular Symmetry | Reduced symmetry due to substituents | Molecular mechanics studies [12] |